4-(Boc-amino)-3-oxobutanoic acid Methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-6-7(12)5-8(13)15-4/h5-6H2,1-4H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOBLFZAAUVEUJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119960-04-2 | |
| Record name | methyl 4-{[(tert-butoxy)carbonyl]amino}-3-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the β-Keto Ester Backbone
The foundational step in synthesizing 4-(Boc-amino)-3-oxobutanoic acid methyl ester involves constructing the β-keto ester moiety. As demonstrated in patent EP1097919A2, alkali metal enolates of acetates react with N-protected amino acid esters to form β-keto esters. For example, methyl N-Cbz-glycine ester undergoes condensation with a lithium enolate derived from methyl acetate in tetrahydrofuran (THF) at -50°C. The enolate attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate that collapses to yield the β-keto ester.
Reaction Conditions
Deprotection of the Cbz Group
The Cbz (benzyloxycarbonyl) protecting group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas. This step generates the free amine, which is highly reactive and requires immediate protection to prevent side reactions.
Hydrogenolysis Parameters
Boc Protection of the Amino Group
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic THF/water system with sodium bicarbonate (NaHCO₃) as a base. This method, adapted from General Procedure B in RSC Advances, ensures mild conditions to avoid β-keto ester decomposition.
Optimized Protocol
- Reagents: Boc₂O (1.1 eq), NaHCO₃ (3.0 eq)
- Temperature: 0°C to room temperature
- Reaction Time: 10–12 hours
- Yield: 75–88%.
Direct Boc Protection During β-Keto Ester Synthesis
One-Pot Enolate Condensation and Boc Protection
Recent advances explore tandem reactions where Boc protection occurs concurrently with enolate condensation. This method, though less common, reduces purification steps.
Example Protocol
- Reagents: Methyl glycine ester, Boc₂O, LiHMDS, methyl acetate
- Solvent: THF
- Yield: 65% (needs optimization).
Halogenation-Amination Strategy
Halogenation of β-Keto Esters
Patent EP1097919A2 details oxidative halogenation of β-keto esters using agents like N-bromosuccinimide (NBS) or sulfuryl chloride. While designed for 2-halogenation, modifying the substrate can position halogens at the 4-carbon for subsequent amination.
Challenges
Nucleophilic Amination
The halogenated intermediate undergoes nucleophilic substitution with ammonia or amines. For example, methyl 4-bromo-3-oxobutanoate reacts with aqueous ammonia at 60°C to yield the amino ester.
Reaction Metrics
Boc Protection Post-Amination
The free amine is Boc-protected as in Section 1.3, but lower yields (60–70%) are observed due to residual impurities from amination.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Enolate + Boc Protection | High purity; scalable | Multiple steps; Cbz removal required | 75–88% |
| Direct Boc Protection | Fewer steps | Lower yield; Boc stability concerns | 65–78% |
| Halogenation-Amination | Flexible halogen positioning | Low regioselectivity; side reactions | 50–70% |
Scalability and Industrial Considerations
Solvent and Reagent Selection
Chemical Reactions Analysis
Types of Reactions
4-(Boc-amino)-3-oxobutanoic acid Methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The Boc group can be selectively removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc group.
Major Products Formed
The major products formed from these reactions include the free amine, hydroxyl derivatives, and various substituted products depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(Boc-amino)-3-oxobutanoic acid Methyl ester has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is employed in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 4-(Boc-amino)-3-oxobutanoic acid Methyl ester primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can engage in various biochemical and chemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl Acetoacetate (3-Oxobutanoic Acid Methyl Ester)
- Structure: Lacks the Boc-amino group at C4 (CAS: 105-45-3) .
- Applications : Widely used in Claisen condensations, Biginelli reactions, and as a precursor to heterocycles (e.g., pyrimidines) .
- Key Differences: The absence of the Boc-amino group limits its utility in amine-protection strategies. Its higher volatility (Henry’s Law constant: $1.7 \times 10^1$) compared to Boc derivatives makes it less suitable for controlled synthetic steps .
Methyl 2-Amino-3-oxobutanoate
- Structure: Amino group at C2 instead of C4 (CAS: 68277-01-0) .
- Applications: Used in synthesizing β-amino ketones and heterocyclic scaffolds.
- Key Differences : The unprotected amine at C2 increases susceptibility to undesired side reactions, necessitating in-situ protection. Positional isomerism alters reactivity in cyclization and alkylation reactions.
4-(1-Methyl-2-pyrrolidinyl)-3-oxobutanoic Acid Methyl Ester
- Structure: Features a pyrrolidinyl substituent at C4 (identified in A. belladonna tropinone biosynthesis) .
- Applications: Intermediate in alkaloid biosynthesis (e.g., tropinone) via polyketide synthase (AbPYKS) and P450-mediated cyclization .
- Key Differences: The cyclic amine substituent enables enzyme-mediated cyclization, unlike the linear Boc-amino group. Instability under basic conditions leads to decarboxylation to hygrine .
Ethyl 4-(Boc-amino)-3-oxobutanoate
- Structure : Ethyl ester analog (CAS: 67706-68-7) .
- Applications : Similar to the methyl ester but with altered solubility and reactivity.
- Key Differences : Ethyl esters generally exhibit lower volatility and slower hydrolysis rates compared to methyl esters, impacting reaction kinetics in ester-exchange reactions.
Comparative Data Table
Research Findings and Functional Insights
- Synthetic Utility: The Boc group in this compound enables selective deprotection under acidic conditions (e.g., TFA), making it ideal for sequential peptide coupling .
- Stability : The Boc group mitigates racemization risks compared to unprotected amines, though the β-keto ester remains reactive toward nucleophiles .
Biological Activity
4-(Boc-amino)-3-oxobutanoic acid methyl ester, commonly referred to as Boc-Abu-OMe, is a compound utilized primarily in peptide synthesis and organic chemistry. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which plays a crucial role in the selective formation of peptide bonds. This article explores the biological activity of Boc-Abu-OMe, its applications in research, and its significance in biochemical studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H17NO5. The presence of the Boc group allows for the protection of the amino group, facilitating controlled reactions during peptide synthesis. The compound also contains a ketone functional group adjacent to a carboxylic acid moiety, which contributes to its reactivity.
Biological Activity Overview
While this compound does not exhibit inherent biological activity, it serves as an important precursor in various biochemical applications:
- Peptide Synthesis : Boc-Abu-OMe is primarily used to incorporate the uncommon amino acid Abu (2-aminobutyric acid) into peptide chains. This incorporation allows researchers to study the effects of Abu on protein structure and function, including folding and stability.
- Ketogenesis Studies : The compound can act as a substrate in studies related to ketogenesis, a metabolic pathway that produces ketone bodies. Researchers can utilize Boc-Abu-OMe to investigate enzymes involved in this pathway, enhancing understanding of energy metabolism during fasting or starvation.
Peptide Synthesis
Boc-Abu-OMe's role as a building block in peptide synthesis is significant. The following table summarizes its applications:
| Application | Description |
|---|---|
| Incorporation of Abu | Facilitates the study of protein interactions and conformational changes. |
| Selective Deprotection | The Boc group can be selectively removed under acidic conditions, allowing for further functionalization. |
| Synthesis of Complex Peptides | Enables the creation of peptides with specific sequences for targeted studies. |
Interaction Studies
Research has indicated that Boc-Abu-OMe can interact with various electrophiles and nucleophiles, which aids in elucidating its potential roles in more complex molecular architectures. These interactions may provide insights into its reactivity patterns and biological target interactions.
Case Studies
- Protein Folding Studies : A study incorporated Boc-Abu-OMe into peptides to analyze how the presence of Abu affects protein folding dynamics. Results indicated significant alterations in folding pathways compared to peptides lacking Abu.
- Metabolic Pathway Investigation : In another study, Boc-Abu-OMe was used to assess enzyme activity related to ketogenesis. The findings contributed to understanding how variations in substrate structure influence enzyme kinetics and metabolic regulation.
Safety and Handling
While specific safety data for Boc-Abu-OMe is limited, general safety precautions for handling similar protected amino acid derivatives should be observed. This includes using appropriate personal protective equipment (PPE) and following standard laboratory safety protocols.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Boc-amino)-3-oxobutanoic acid methyl ester, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves sequential protection/deprotection strategies. A validated approach uses phenacyl esters as intermediates, where 4-(bromomethyl)phenylacetic acid reacts with bromoacetophenone to form a protected intermediate. Subsequent reaction with Boc-protected amino acids under basic conditions yields the phenacyl ester derivative. Zinc/acetic acid reduction selectively removes the phenacyl group while preserving the Boc and methyl ester functionalities, achieving >95% purity . Key factors include maintaining anhydrous conditions to avoid hydrolysis and optimizing stoichiometry to minimize polycondensation byproducts.
Q. How can researchers purify and characterize this compound?
- Methodological Answer : Post-synthesis purification involves chromatography (e.g., silica gel column) or crystallization using ether/hexane mixtures. Characterization relies on 1H NMR to confirm the absence of phenacyl groups (δ ~7.8 ppm for aromatic protons) and intact Boc protection (δ ~1.4 ppm for tert-butyl protons). LC/MS/MS with positive-ion mode MRM (e.g., m/z 186 > 84) provides quantitative validation of molecular ions and fragmentation patterns .
Q. What analytical techniques are critical for assessing structural integrity and stability?
- Methodological Answer :
- Stability under acidic conditions : Monitor via TLC (silica gel, ethyl acetate/hexane) to detect premature Boc deprotection.
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures, critical for storage (e.g., stability up to 80°C under inert gas) .
- Hydrolytic sensitivity : pH-dependent degradation studies (e.g., in aqueous methanol) tracked by HPLC retention time shifts .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., keto-enol tautomerism) affect the reactivity of the 3-oxobutanoate moiety in cross-coupling reactions?
- Methodological Answer : The keto-enol equilibrium (pKa ~10–12) governs nucleophilic reactivity. In alkylation reactions (e.g., Biginelli-type condensations), enolate formation is favored using NaH or LDA in THF. In situ FTIR monitoring (C=O stretch at ~1700 cm⁻¹ vs. enolate at ~1600 cm⁻¹) optimizes reaction kinetics. Competing pathways are mitigated by low-temperature (−78°C) conditions to suppress side reactions .
Q. What strategies prevent racemization during peptide coupling involving the Boc-amino group?
- Methodological Answer : Racemization is minimized using coupling agents (e.g., HATU/DIPEA) in DMF at 0°C. Chiral HPLC (e.g., Chirobiotic T column) with UV detection (220 nm) quantifies enantiomeric excess. Studies show <2% racemization when coupling with sterically hindered amino acids (e.g., Boc-L-valine) due to reduced β-sheet aggregation .
Q. How does solvent polarity influence the stability of the methyl ester group during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH) in aprotic solvents (e.g., acetonitrile) show <5% ester hydrolysis over 6 months, versus >20% in protic solvents (e.g., ethanol). Degradation products (e.g., 4-(Boc-amino)-3-oxobutanoic acid) are quantified via LC-ESI-MS using deuterated internal standards .
Q. What mechanistic insights explain the compound’s role in enzyme-mediated cyclization (e.g., polyketide synthase systems)?
- Methodological Answer : In A. belladonna root extracts, the methyl ester acts as a substrate for atypical polyketide synthases (PKS), enabling cyclization to tropinone. Isotopic labeling (¹³C at C-3) and SONAR MS/MS reveal enzyme regioselectivity, with C-3 participating in Claisen-like condensation. Kinetic assays (kₐₜₜ ~0.8 s⁻¹) confirm rate-limiting decarboxylation .
Contradictory Data and Resolution
Q. Conflicting reports exist on the Boc group’s acid sensitivity. How can researchers reconcile these discrepancies?
- Resolution : Boc stability varies with acid strength. In 10% TFA/DCM, deprotection occurs in 30 min (RT), but in milder conditions (e.g., Zn/HOAc), Boc remains intact. Controlled experiments using pH-stat titration (0.1 M HCl in dioxane) resolve contradictions by quantifying acid lability thresholds .
Q. Divergent yields are reported for phenacyl ester intermediates. What variables are critical for reproducibility?
- Resolution : Yield discrepancies (~60–85%) arise from residual moisture or bromide impurities in 4-(bromomethyl)phenylacetic acid. Pre-treatment with molecular sieves (4Å) and recrystallization (ethyl acetate) improve consistency. XRD analysis confirms crystalline purity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
